1-(2-Phenylquinolin-4-yl)ethanone 1-(2-Phenylquinolin-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 7505-73-9
VCID: VC14435308
InChI: InChI=1S/C17H13NO/c1-12(19)15-11-17(13-7-3-2-4-8-13)18-16-10-6-5-9-14(15)16/h2-11H,1H3
SMILES:
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol

1-(2-Phenylquinolin-4-yl)ethanone

CAS No.: 7505-73-9

Cat. No.: VC14435308

Molecular Formula: C17H13NO

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Phenylquinolin-4-yl)ethanone - 7505-73-9

Specification

CAS No. 7505-73-9
Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
IUPAC Name 1-(2-phenylquinolin-4-yl)ethanone
Standard InChI InChI=1S/C17H13NO/c1-12(19)15-11-17(13-7-3-2-4-8-13)18-16-10-6-5-9-14(15)16/h2-11H,1H3
Standard InChI Key OVNIWCRPJILPRK-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Introduction

Chemical Identification and Structural Features

1-(2-Phenylquinolin-4-yl)ethanone (C₁₇H₁₃NO) is a heterocyclic organic compound with a molecular weight of 247.29 g/mol. Its IUPAC name derives from the quinoline backbone, where a phenyl group occupies the 2-position, and an acetyl group (ethanone) is attached to the 4-position . The planar quinoline system facilitates π-π stacking interactions, while the acetyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Crystallographic data for analogous compounds, such as 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, reveal monoclinic crystal systems with P2₁/c space groups, suggesting similar packing arrangements for the target compound . Bond lengths and angles within the quinoline core typically align with standard values: C–C aromatic bonds measure approximately 1.38–1.42 Å, and C–N bonds in the heterocycle range from 1.32–1.35 Å .

Synthetic Methodologies

Friedländer Quinoline Synthesis

The Friedländer reaction remains the most viable route for synthesizing 1-(2-phenylquinolin-4-yl)ethanone. As demonstrated in the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one, polyphosphoric acid (PPA) catalyzes the cyclocondensation of 2-aminobenzophenone derivatives with diketones under solvent-free conditions . For the target compound, substituting pentan-2,3-dione with acetylacetone could yield the desired acetyl-substituted quinoline. Typical reaction conditions involve heating at 90°C for 1 hour, achieving yields up to 82% after recrystallization .

Table 1: Comparison of Synthetic Conditions for Quinoline Derivatives

Starting MaterialCatalystTemperature (°C)Yield (%)Reference
2-Aminobenzophenone + diketonePPA9082
1-(2-Methyl-4-phenylquinolin-3-yl)ethanoneNBS/Base25 (RT)75

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • FT-IR: Strong absorption bands at ~1697 cm⁻¹ correspond to the C=O stretch of the acetyl group, while aromatic C–H stretches appear near 3055 cm⁻¹ .

  • ¹H NMR: The acetyl group’s methyl protons resonate as a singlet at δ 2.6–2.8 ppm. Aromatic protons in the quinoline and phenyl rings produce multiplet signals between δ 7.2–8.5 ppm .

  • ¹³C NMR: The carbonyl carbon of the acetyl group appears at δ 195–200 ppm, while quinoline carbons range from δ 120–150 ppm .

Table 2: Key Spectroscopic Signals for 1-(2-Phenylquinolin-4-yl)ethanone

TechniqueSignal (ppm/cm⁻¹)Assignment
FT-IR1697C=O stretch
¹H NMR2.65 (s, 3H)Acetyl CH₃
¹³C NMR198.2Carbonyl (C=O)

Computational Studies

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure of related quinoline derivatives :

  • HOMO-LUMO Gap: A narrow energy gap (~3.5 eV) suggests high chemical reactivity, favoring electrophilic substitution at the quinoline ring’s electron-deficient positions .

  • Molecular Electrostatic Potential (MEP): Regions of high electron density localize around the acetyl oxygen and quinoline nitrogen, indicating potential sites for hydrogen bonding and electrophilic attack .

Table 3: DFT-Derived Electronic Parameters

ParameterValue (eV)
HOMO Energy-5.82
LUMO Energy-2.34
Band Gap (ΔE)3.48
Global Electronegativity4.08

Pharmacological and Industrial Applications

While direct studies on 1-(2-phenylquinolin-4-yl)ethanone are sparse, structurally related quinolines exhibit notable bioactivities:

  • Antihypertensive Activity: Analogous compounds like 1-(4-phenylquinolin-2-yl)propan-1-one demonstrate high α₁-adrenoceptor affinity (Kᵢ = 1.54 × 10⁻¹⁰ M), suggesting potential vasodilatory effects .

  • Antimicrobial Properties: Quinoline derivatives with electron-withdrawing substituents inhibit bacterial growth by disrupting DNA gyrase activity .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry techniques to enhance reaction efficiency.

  • Pharmacological Screening: Evaluate the compound’s affinity for neurotransmitter receptors and ion channels.

  • Material Science Applications: Investigate its potential as a ligand in luminescent metal-organic frameworks (MOFs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator